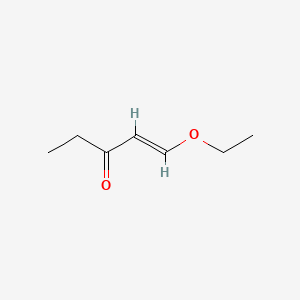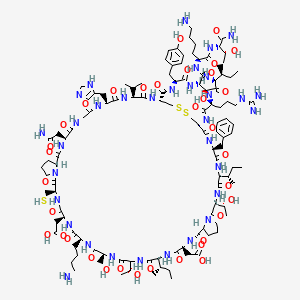
Omeprazole-d3 Sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omeprazole-d3 Sulfide is a deuterium-labeled compound derived from omeprazole sulfide, a metabolite of omeprazole. Omeprazole is a widely used proton pump inhibitor for the treatment of gastroesophageal reflux disease and other acid-related disorders. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole-d3 Sulfide involves the incorporation of deuterium into the molecular structure of omeprazole sulfide. One common method is the deuteration of omeprazole sulfide using deuterium gas or deuterated reagents under specific reaction conditions. The process typically involves the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Industrial methods may also include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Omeprazole-d3 Sulfide undergoes various chemical reactions, including:
Oxidation: Conversion to omeprazole-d3 sulfoxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction back to this compound using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalysts like soybean pod peroxidase.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products
Oxidation: Omeprazole-d3 sulfoxide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Omeprazole-d3 Sulfide has several scientific research applications, including:
Pharmacokinetic Studies: Used as a stable isotope tracer to track the metabolism and distribution of omeprazole sulfide in the body.
Drug Development: Investigated for its potential therapeutic applications and as a precursor in the synthesis of other proton pump inhibitors.
Biological Studies: Used to study the biochemical and physiological effects of deuterium-labeled compounds.
Industrial Applications: Employed in the development of new pharmaceuticals and in the study of drug metabolism.
Mécanisme D'action
Omeprazole-d3 Sulfide functions as a proton pump inhibitor, similar to omeprazole. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing the secretion of gastric acid. This mechanism involves the binding of the compound to the enzyme, leading to the inhibition of acid production and providing relief from acid-related disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of omeprazole, with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness
Omeprazole-d3 Sulfide is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracking in pharmacokinetic studies and can lead to improved stability and reduced metabolic degradation compared to non-deuterated compounds.
Propriétés
Numéro CAS |
922731-00-8 |
|---|---|
Formule moléculaire |
C17H19N3O2S |
Poids moléculaire |
332.436 |
Nom IUPAC |
2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i4D3 |
Clé InChI |
XURCIPRUUASYLR-GKOSEXJESA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC |
Synonymes |
6-Methoxy-2-[[[4-(methoxy-d3)-3,5-dimethyl-2-pyridinyl]methyl]thio]-1H-benzimidazole; 2-[[(3,5-Dimethyl-4-methoxy-d3-2-pyridyl)methyl]thio]-5-methoxybenzimidazole; _x000B_Pyrmetazole-d3; Ufiprazole-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)










